4-(4-Formyl-phenylethynyl)-benzonitrile
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Overview
Description
4-(4-Formyl-phenylethynyl)-benzonitrile is an organic compound characterized by the presence of a formyl group and a benzonitrile group connected through a phenylethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-phenylethynyl)-benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-phenylethynyl)-benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxy-phenylethynyl)-benzonitrile.
Reduction: 4-(4-Hydroxymethyl-phenylethynyl)-benzonitrile.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formyl-phenylethynyl)-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-phenylethynyl)-benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylethynyl linkage provides rigidity to the molecule, allowing it to fit into specific binding sites with high affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenylboronic acid
- 4-(4-Aminophenylethynyl)-benzonitrile
- 4-(4-Methoxyphenylethynyl)-benzonitrile
Uniqueness
4-(4-Formyl-phenylethynyl)-benzonitrile is unique due to the combination of its formyl and nitrile groups connected through a phenylethynyl linkage. This structure imparts specific reactivity and binding properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C16H9NO |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10,12H |
InChI Key |
GUQDQAHXEQHGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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